molecular formula C15H10ClN3O B15216616 4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde CAS No. 61310-01-8

4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde

Cat. No.: B15216616
CAS No.: 61310-01-8
M. Wt: 283.71 g/mol
InChI Key: NQGUFVJCJUSRKJ-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using a suitable oxidizing agent to yield the triazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as copper salts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and phenyl groups may enhance binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzoic acid
  • 4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzyl alcohol
  • 4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzylamine

Comparison: Compared to its similar compounds, 4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and reactions. This makes it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

61310-01-8

Molecular Formula

C15H10ClN3O

Molecular Weight

283.71 g/mol

IUPAC Name

4-(5-chloro-2-phenyltriazol-4-yl)benzaldehyde

InChI

InChI=1S/C15H10ClN3O/c16-15-14(12-8-6-11(10-20)7-9-12)17-19(18-15)13-4-2-1-3-5-13/h1-10H

InChI Key

NQGUFVJCJUSRKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)Cl)C3=CC=C(C=C3)C=O

Origin of Product

United States

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